molecular formula C21H21ClN2O3S B8422160 [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester

[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester

Cat. No. B8422160
M. Wt: 416.9 g/mol
InChI Key: NJAHLZZJVRKNSE-UHFFFAOYSA-N
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Patent
US07781598B2

Procedure details

Aqueous sodium hydroxide (1 M, 11.7 kg) was added to a solution of [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid, ethyl ester (2.20 kg, 5.28 mol) in 1-propanol (8.2 kg) and the mixture heated to 68° C. After cooling to 40° C., the solution was filtered, the filter rinsed with water (1 kg) then methyl isobutyl ketone (17.8 kg) was added to the filtrate, which was re-heated to 80° C. Aqueous hydrochloric acid (1 M, 12.2 kg) was added over a period of 90 minutes then the mixture cooled to 19° C. The crystalline solid was collected by filtration, washed with water (2×4 kg), ethyl acetate (6 kg) then dried in a vacuum oven at 40° C. to provide [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid as white crystals, 1.87 kg (91%).
Quantity
11.7 kg
Type
reactant
Reaction Step One
Quantity
8.2 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([NH:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9]([S:23][C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][CH:25]=1)=[C:10]([CH3:22])[N:11]2[CH2:16][C:17]([O:19]CC)=[O:18])(=[O:5])[CH3:4]>C(O)CC>[C:3]([NH:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9]([S:23][C:24]1[CH:25]=[CH:26][C:27]([Cl:30])=[CH:28][CH:29]=1)=[C:10]([CH3:22])[N:11]2[CH2:16][C:17]([OH:19])=[O:18])(=[O:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
11.7 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.2 kg
Type
reactant
Smiles
C(C)(=O)NC1=C2C(=C(N(C2=CC=C1)CC(=O)OCC)C)SC1=CC=C(C=C1)Cl
Name
Quantity
8.2 kg
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 40° C.
FILTRATION
Type
FILTRATION
Details
the solution was filtered
WASH
Type
WASH
Details
the filter rinsed with water (1 kg)
ADDITION
Type
ADDITION
Details
methyl isobutyl ketone (17.8 kg) was added to the filtrate, which
TEMPERATURE
Type
TEMPERATURE
Details
was re-heated to 80° C
ADDITION
Type
ADDITION
Details
Aqueous hydrochloric acid (1 M, 12.2 kg) was added over a period of 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to 19° C
FILTRATION
Type
FILTRATION
Details
The crystalline solid was collected by filtration
WASH
Type
WASH
Details
washed with water (2×4 kg), ethyl acetate (6 kg)
CUSTOM
Type
CUSTOM
Details
then dried in a vacuum oven at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C2C(=C(N(C2=CC=C1)CC(=O)O)C)SC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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